2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrido, pyrrolo, and pyrimidin moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base like potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused pyrimidin ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the nitrogen atoms are present, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, 2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thus affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidin structure and have been studied for their anti-HIV and antitumor activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity, these compounds are also explored for their anti-cancer properties.
Uniqueness
What sets 2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one apart is its specific combination of fused rings and functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(azepane-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C19H22N4O2/c1-13-8-7-11-23-16(13)20-17-14(18(23)24)12-15(21(17)2)19(25)22-9-5-3-4-6-10-22/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
BGZUTCFWFZHYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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